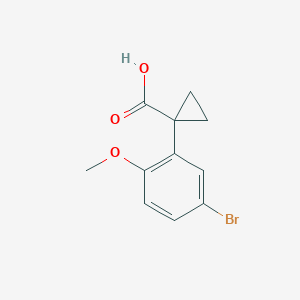

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid

Description

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-15-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTVBPUFHRGQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260799-75-4 | |

| Record name | 1-(5-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid typically involves the following steps:

Cyclopropanation: Formation of the cyclopropane ring through a cyclopropanation reaction.

Carboxylation: Introduction of the carboxylic acid group.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic acid has been investigated for its potential therapeutic properties. It serves as a scaffold for designing new drugs, particularly in the treatment of diseases such as cancer and inflammation.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown efficacy in reducing inflammation markers in cellular models, suggesting that similar derivatives may hold therapeutic promise against inflammatory diseases .

Organic Synthesis

The compound acts as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various reaction pathways, including:

- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.

- Functional group transformations : Enabling the introduction of additional functional groups for further modifications.

Data Table: Synthesis Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Cross-coupling with aryl halides | 85 | |

| Nucleophilic substitution | 90 | |

| Functionalization via electrophilic substitution | 75 |

Biological Applications

The compound has shown potential in biological applications, particularly in bioorthogonal chemistry, where it can be used to label biomolecules for tracking within biological systems. This application is crucial for understanding cellular processes and disease mechanisms.

Case Study: Bioorthogonal Labeling

In studies involving azide-functionalized compounds, the ability to selectively label proteins using click chemistry has been demonstrated. This method allows researchers to visualize protein interactions in live cells, providing insights into cellular functions and disease states .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The cyclopropane ring provides structural rigidity, which can influence the compound’s interaction with biological targets and pathways .

Comparison with Similar Compounds

Halogen Substitution and Electronic Effects

Heterocyclic and Functional Group Variations

- Pyridyl Derivatives : Compounds like 1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid introduce nitrogen, enabling hydrogen bonding and improving solubility in polar solvents .

- Phenoxy vs. Phenyl: 1-(4-Bromo-2-methoxyphenoxy)cyclopropanecarboxylic acid (CAS 1878276-43-7) contains an ether linkage, which may reduce metabolic stability compared to the phenyl analog .

Key Research Findings

- Synthetic Challenges : Longer reaction times increase side products (e.g., amides) in cyclopropanation, necessitating precise control .

- Yield Optimization : Para-substituted methoxy groups (e.g., 4-OMe) achieve higher yields than ortho- or di-substituted analogs due to reduced steric clash .

- Thermal Properties: Fluorinated analogs like 1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1267007-11-3) exhibit higher boiling points (~475°C) compared to non-fluorinated derivatives, likely due to dipole interactions .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities. Understanding its mechanisms and effects can provide insights into its applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a cyclopropane ring substituted with a 5-bromo-2-methoxyphenyl group, which contributes to its unique biological properties. The presence of bromine and methoxy groups can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic acid exhibits several biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Below is a summary of key findings from various studies:

Anti-inflammatory Activity

- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines, which play a critical role in the inflammatory response.

- Case Study : In vitro studies demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

- Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : In a study evaluating various derivatives, 1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic acid showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

- Cell Lines Tested : The compound has been tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- Results : It was found to induce apoptosis in cancer cells through the activation of caspase pathways. A notable decrease in cell viability was observed at concentrations above 10 µM.

Data Table: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropane moiety or the aromatic ring can significantly alter potency and selectivity.

Key Observations:

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability.

- Methoxy Group Influence : The methoxy group may stabilize the molecule through resonance, affecting binding affinity to biological targets.

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Cyclopropanation : The cyclopropane ring can be formed via [2+1] cycloaddition using vinyl ethers or carbene precursors. For example, halogenated cyclopropanes (e.g., 2-bromo-1,1-dimethylcyclopropane) undergo substitution or elimination reactions depending on the catalyst and solvent .

- Bromination Optimization : Bromination of aromatic rings (as in 5-bromofuran-2-carboxylic acid synthesis) requires controlled addition of Br₂ in inert solvents like CCl₄ at 45–50°C to avoid over-bromination. Reaction time (24 hours) and temperature are critical for regioselectivity .

- Purification : Use recrystallization (e.g., from boiling water) or column chromatography to isolate the product. Monitor purity via HPLC (>97% purity thresholds are typical for research-grade compounds) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopropane ring (characteristic coupling constants, e.g., J = 5–10 Hz for adjacent protons) and methoxy/bromo substituents. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray Crystallography : Single-crystal X-ray analysis (e.g., at 113 K) provides bond lengths (mean C–C = 0.008 Å) and torsion angles (e.g., C6—C1—C2—C3 = −175.8°) to validate stereochemistry and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 271.06 g/mol for analogous brominated carboxylic acids) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Ring Strain Effects : The cyclopropane’s strain (≈27 kcal/mol) increases susceptibility to ring-opening under basic or acidic conditions. For example, 2-bromo-1,1-dimethylcyclopropane undergoes elimination to form cyclopropene derivatives in the presence of strong bases .

- Suzuki-Miyaura Coupling : The bromo substituent on the aryl ring can participate in palladium-catalyzed cross-coupling. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF/H₂O) to prevent cyclopropane degradation .

Q. What challenges arise in analyzing diastereomers during synthesis, and how can they be resolved?

Methodological Answer:

- Chiral Centers : The cyclopropane ring and substituents (e.g., methoxy group) may create diastereomers. Use chiral HPLC with polysaccharide columns (e.g., Chiralpak®) or capillary electrophoresis for separation .

- Crystallographic Resolution : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers. Monitor unit cell parameters (e.g., space group P2₁/c) for symmetry analysis .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase). Focus on hydrogen bonding (methoxy O) and hydrophobic contacts (cyclopropane ring) .

- MD Simulations : Run molecular dynamics (GROMACS) to assess stability in binding pockets. Analyze RMSD values (<2 Å indicates stable ligand-protein complexes) .

Q. What strategies mitigate decomposition during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.